molecular formula C15H16N2O2 B3927947 3-ethoxy-N-(3-pyridinylmethyl)benzamide

3-ethoxy-N-(3-pyridinylmethyl)benzamide

Cat. No.: B3927947
M. Wt: 256.30 g/mol
InChI Key: LSUKPNHYQPAMAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-(3-pyridinylmethyl)benzamide is a benzamide derivative characterized by a 3-ethoxy-substituted benzoyl group linked to a 3-pyridinylmethylamine moiety. Benzamides are known for their versatility in medicinal chemistry, particularly as modulators of neuronal nicotinic acetylcholine receptors (nAChRs) , enzyme inhibitors, and intermediates in drug synthesis .

Properties

IUPAC Name

3-ethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-19-14-7-3-6-13(9-14)15(18)17-11-12-5-4-8-16-10-12/h3-10H,2,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUKPNHYQPAMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Analogs:

Compound Name Substituents/Modifications Key Features Reference
4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide Allyloxy group, 6-methylpyridinyl Lead nAChR negative allosteric modulator (IC₅₀ = 6.0 µM for α4β2 subtype)
3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole ring with propyl group Increased metabolic stability; CAS 310416-34-3, MW 291.37
3-ethoxy-N-[3-(2-methylphenyl)-triazolo-thiadiazol-6-yl]benzamide Triazolothiadiazole core Complex heterocyclic system; MW 387.44
N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) Dimethoxyphenethylamine side chain Simple benzamide with phenolic substituents; 80% yield in synthesis
3-ethoxy-N-[(2-fluorophenyl)methyl]benzamide Fluorophenylmethyl group LogP = 3.51; moderate lipophilicity

Synthesis: Benzamides are typically synthesized via coupling reactions between benzoyl chloride derivatives and amines. For example, Rip-B was prepared by reacting benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) . Similarly, the 3-ethoxy-N-(3-pyridinylmethyl)benzamide could be synthesized using 3-ethoxybenzoyl chloride and 3-(aminomethyl)pyridine under standard amide-forming conditions.

Physicochemical Properties

Property 3-ethoxy-N-(3-pyridinylmethyl)benzamide (Predicted) 3-ethoxy-N-[(2-fluorophenyl)methyl]benzamide Rip-B
Molecular Weight ~272.3 273.3 285.3
logP ~3.0 3.51 2.1 (estimated)
Hydrogen Bond Donors 1 1 1
Polar Surface Area ~40 Ų 31.8 Ų 49.3 Ų (estimated)

The ethoxy group increases lipophilicity compared to hydroxylated analogs like Rip-D (2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide), which has a polar hydroxyl group . Thiadiazole or triazole substituents (e.g., ) further enhance metabolic stability but may reduce aqueous solubility.

Structure-Activity Relationship (SAR) Insights

  • Pyridine Substitution : The position and methylation of the pyridine ring (e.g., 6-methylpyridinyl in vs. 3-pyridinylmethyl in the target compound) critically influence nAChR subtype selectivity.
  • Ethoxy vs.
  • Heterocyclic Modifications : Thiadiazole or triazolothiadiazole cores (e.g., ) introduce rigidity and enhance binding to hydrophobic pockets in biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethoxy-N-(3-pyridinylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-ethoxy-N-(3-pyridinylmethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.